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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation into

the binding affinity of the cholecystokinin C-terminal heptapeptide, CCK (27-33), to its

receptors. Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the

gastrointestinal system and the central nervous system. Its biological effects are mediated

through two primary G-protein coupled receptors: the cholecystokinin-A receptor (CCK1R,

formerly CCK-A) and the cholecystokinin-B receptor (CCK2R, formerly CCK-B). The C-terminal

fragment, CCK (27-33), represents the pharmacophoric core responsible for receptor

recognition and activation.[1] Understanding the binding affinity of this fragment is fundamental

for the development of novel therapeutic agents targeting the CCK system.

Quantitative Binding Affinity Data
The following table summarizes the binding affinities of various cholecystokinin-related

peptides to the CCK1 and CCK2 receptors. While direct, comprehensive binding data for the

unmodified CCK (27-33) fragment is not extensively reported in publicly available literature, the

data for the closely related CCK-8, of which CCK(27-33) is the C-terminal portion, provides a

strong foundational understanding. The affinity of these peptides is typically determined

through competitive radioligand binding assays, with values such as the inhibition constant (Ki),

dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50) being reported.
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Ligand Receptor Type
Tissue/Cell
Line

Binding
Affinity (nM)

Reference

CCK-8 (sulfated) CCK1R - Ki ≈ 0.6 - 1 [2]

CCK-8 (sulfated) CCK2R - Ki ≈ 0.3 - 1 [2]

desulfated-CCK-

8
CCK1R -

~500-fold lower

affinity than

sulfated CCK-8

[2]

Gastrin CCK1R -

~1,000-10,000-

fold lower affinity

than sulfated

CCK-8

[2]

Gastrin CCK2R - Ki ≈ 0.3 - 1 [2]

CCK-4 CCK2R -

~10-fold lower

affinity than

CCK-8

[2]

(BzBz)Lys28

probe
CCK Receptor - Ki = 11.7 ± 1.2 [1]

(BzBz)Lys31

probe
CCK Receptor - Ki = 88.0 ± 9.2 [1]

PD134308 CCK-B Receptor - Ki = 1.7 [3]

Boc-Trp-Met-

Asp-Phe-NH2

Central CCKB

Receptors
- Ki = 4.2 x 10-8 M [4]

Suc-Trp-Met-

Asp-Phe-NH2

Central CCKB

Receptors
- Ki = 2.7 x 10-8 M [4]

Suc-Trp-Leu-

Asp-Phe-NH2

Central CCKB

Receptors
- Ki = 5.6 x 10-8 M [4]

Experimental Protocols: Radioligand Binding Assay
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The following is a detailed methodology for a competitive radioligand binding assay, a standard

procedure for determining the binding affinity of a test compound like CCK (27-33).

Membrane Preparation
Tissue Source: Brain cortex (rich in CCK2R) and pancreas (rich in CCK1R) from a suitable

animal model (e.g., guinea pig, rat).

Homogenization: Tissues are dissected and homogenized in ice-cold buffer (e.g., 50 mM

Tris-HCl, pH 7.4) using a Polytron or similar homogenizer.

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10

minutes) to remove nuclei and large debris. The resulting supernatant is then centrifuged at

a high speed (e.g., 50,000 x g for 20 minutes) to pellet the crude membrane fraction.

Washing: The membrane pellet is washed by resuspension in fresh buffer and re-

centrifugation to remove endogenous ligands and other contaminants.

Final Preparation: The final pellet is resuspended in the assay buffer, and the protein

concentration is determined using a standard method (e.g., Bradford or BCA assay).

Membranes can be used fresh or stored at -80°C.

Competitive Binding Assay
Radioligand: A radiolabeled ligand with high affinity and specificity for CCK receptors is used.

Common choices include [3H]CCK-8 or 125I-Bolton-Hunter labeled CCK-8.

Assay Buffer: A typical assay buffer would be 50 mM Tris-HCl (pH 7.4) containing 5 mM

MgCl2, 0.2% bovine serum albumin (BSA), and a protease inhibitor cocktail to prevent

peptide degradation.

Incubation: The assay is performed in microtiter plates or microcentrifuge tubes. To each

tube, the following are added in order:

Assay buffer

Increasing concentrations of the unlabeled test compound (e.g., CCK (27-33)) or a known

competitor for standard curves.
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A fixed concentration of the radioligand (typically at or below its Kd value).

The membrane preparation (a specific amount of protein, e.g., 50-100 µg).

Total and Non-specific Binding:

Total Binding: Tubes containing only the radioligand and membranes (no competitor).

Non-specific Binding: Tubes containing the radioligand, membranes, and a high

concentration of an unlabeled agonist (e.g., 1 µM CCK-8) to saturate all specific binding

sites.

Incubation Conditions: The mixture is incubated for a sufficient time to reach equilibrium

(e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C).

Separation and Detection
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g.,

Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand

from the free radioligand.

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-

specifically bound radioligand.

Radioactivity Measurement: The radioactivity trapped on the filters is measured using a liquid

scintillation counter (for 3H) or a gamma counter (for 125I).

Data Analysis
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

IC50 Determination: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand is determined by non-linear regression analysis of the competition

curve (plotting specific binding against the log of the competitor concentration).

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the

Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the

radioligand and Kd is its dissociation constant.
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Caption: CCK Receptor Gq-PLC Signaling Pathway.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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